molecular formula C12H17NO4 B8332082 (5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

(5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

Cat. No.: B8332082
M. Wt: 239.27 g/mol
InChI Key: NKNWAJFHMZQHMB-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(5-tert-butyl-2-methoxy-3-nitrophenyl)methanol

InChI

InChI=1S/C12H17NO4/c1-12(2,3)9-5-8(7-14)11(17-4)10(6-9)13(15)16/h5-6,14H,7H2,1-4H3

InChI Key

NKNWAJFHMZQHMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-tert-butyl-2-methoxy-3-nitrobenzaldehyde (0.500 g, 2.10 mmol) in methanol (10.5 mL) was cooled to 0° C., and sodium borohydride (0.088 g, 2.31 mmol) was added thereto, followed by stirring the mixture for 15 minutes. Saturated aqueous ammonium chloride solution was added to the reaction solution and the mixture was stirred at room temperature for 10 minutes. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate and filtered, and then the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (silica gel, hexane/ethyl acetate=10/90-50/50) to obtain 0.486 g of captioned compound (96% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

At approx. 10° C., 0.65 g sodium borohydride are added to a solution of 3.75 g 5-tert-butyl-2-methoxy-3-nitro-benzaldehyde in 15 ml dichloromethane and 15 ml of methanol. The solution is stirred for 2 h at ambient temperature and then evaporated down. The residue is combined with aqueous acetic acid and extracted with ethyl acetate. The combined extracts are washed with water and with saturated aqueous saline solution, dried (MgSO4) and evaporated to dryness.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3.47 g 5-tert-butyl-2-methoxy-3-nitro-benzaldehyde are dissolved in 15 ml dichloromethane and 15 ml of methanol, cooled to 0° C. and combined with 600 mg sodium borohydride. The mixture is allowed to come up to ambient temperature and stirred for 2 hours. Then the solvents are eliminated in vacuo, the residue is taken up in water and combined with 6 ml acetic acid. It is stirred vigorously for 5 minutes and then extracted twice with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium chloride solution, dried on magnesium sulphate and the solvents are eliminated in vacuo. The product thus obtained is further reacted directly.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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